molecular formula C6H4BrClN2O B13845455 (2E)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride

(2E)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride

Cat. No.: B13845455
M. Wt: 235.46 g/mol
InChI Key: IDDNIGSLIWGZNV-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride is a chemical compound with the molecular formula C6H4BrClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarboxylic acid: A precursor in the synthesis of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride.

    2-Pyridinecarboximidoyl chloride: A related compound with similar reactivity but lacking the bromine and hydroxy groups.

Uniqueness

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride is unique due to the presence of both bromine and hydroxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

(2E)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6+

InChI Key

IDDNIGSLIWGZNV-UXBLZVDNSA-N

Isomeric SMILES

C1=CC(=NC=C1Br)/C(=N\O)/Cl

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.